Electronic-Structure Differentiation: Furan–Thiophene Hybrid vs. Monocyclic and Homo-Biaryl Boronic Acid Building Blocks
The co-presence of furan and thiophene rings in a single boronic acid building block creates a donor–acceptor (push–pull) electronic structure that is absent in monocyclic 2-thiopheneboronic acid, 2-furylboronic acid, or the homo-biaryl 2,2′-bithiophene-5-boronic acid. Computational studies on mixed furan–thiophene oligomers demonstrate that heterogeneous sequences produce HOMO and LUMO energies and HOMO–LUMO gaps that are not simple averages of the homomeric counterparts; furan-rich sequences raise the HOMO while thiophene incorporation lowers the LUMO, enabling independent tuning of frontier orbital energies [1]. The calculated LogP of 0.69 and TPSA of 53.6 Ų for the target compound further distinguish it from 2-thiopheneboronic acid (LogP ~1.2, TPSA ~40 Ų), indicating higher polarity and potentially different phase-partitioning behavior during workup and purification . No DFT data specific to the target compound have been published in the peer-reviewed literature; the available evidence is class-level inference from structurally analogous furan–thiophene oligomer studies [1].
| Evidence Dimension | Electronic structure modulation (HOMO/LUMO energies and band gap) |
|---|---|
| Target Compound Data | Mixed furan–thiophene biaryl; LogP = 0.69; TPSA = 53.6 Ų (vendor-predicted). No published experimental HOMO/LUMO values for the specific compound. |
| Comparator Or Baseline | 2-Thiopheneboronic acid: LogP ~1.2; TPSA ~40 Ų. 2-Furylboronic acid: higher HOMO, narrower gap. 2,2′-Bithiophene-5-boronic acid: lower HOMO, wider gap. |
| Quantified Difference | LogP shift of –0.5 units vs. 2-thiopheneboronic acid; TPSA increase of ~13.5 Ų. HOMO/LUMO energies shift non-additively in mixed furan–thiophene systems relative to homomeric analogs. |
| Conditions | In silico (DFT torsion profiling of furan–thiophene oligomers at B3LYP/cc-pVDZ and coupled-cluster levels [1]; vendor-calculated molecular descriptors ). |
Why This Matters
For users designing conjugated materials (OLEDs, OPVs, OFETs) or structure–activity relationship (SAR) libraries, the non-additive frontier-orbital energies of the furan–thiophene hybrid cannot be replicated by monocyclic or homo-biaryl boronic acid monomers, making the target compound a distinct electronic building block.
- [1] Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length. OpenAIRE, 2021. Systematic DFT analysis of 55 oligomers (n = 2–4) of thiophene and/or furan rings. View Source
